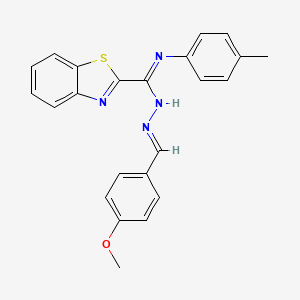![molecular formula C23H17BrN4O B5512683 2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5512683.png)
2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzohydrazide compounds typically involves the reaction of benzoyl hydrazide with various aldehydes in refluxing ethanol, as seen in the synthesis of similar compounds characterized by NMR spectroscopy and X-ray structure study. These methods reveal insights into the synthesis approach for compounds like 2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide, emphasizing the importance of intermolecular hydrogen bonding and nonplanar molecular structures in their formation (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is generally characterized by single-crystal X-ray diffraction, revealing nonplanar structures and the presence of intermolecular hydrogen bonding. These structural features are crucial for the biological activity and chemical reactivity of the compounds. For example, the synthesis and characterization of related compounds show the keto-amine form and a seven-membered ring system due to hydrogen bonding, which is likely similar in this compound (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
The chemical properties of benzohydrazide compounds involve their reactivity with various metals and other organic compounds. The reaction of similar compounds with Co(II), Ni(II), and Cu(II) halides to form corresponding complexes suggests potential coordination and complexation behaviors in this compound. These reactions are characterized by elemental analysis, magnetic measurements, and spectroscopic studies (Asegbeloyin et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure of benzohydrazide derivatives are influenced by their molecular structure. While specific data for this compound are not provided, related compounds exhibit distinct physical characteristics due to the presence of bromo and methoxy groups, which affect their intermolecular interactions and hydrogen bonding patterns, as seen in crystallography studies (Cao, 2009).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from related studies, which show sensitivity to pH, solvent, and light, affecting their stability and reactivity. These compounds often exhibit biological activities such as antimicrobial and cytotoxic effects due to their structural features and chemical reactivity (Asegbeloyin et al., 2014).
科学的研究の応用
Synthesis and Structural Characterization
This compound and its derivatives have been utilized in the synthesis of complex molecular structures, such as silver(I) and copper(II) complexes with p-xylylene-bridged bipyrazolyl ligands. These complexes have been structurally characterized to explore their potential applications in material science and coordination chemistry. The structural characterization includes X-ray analysis to determine the modes of ligand bridging and the overall molecular geometry (Wang et al., 2011).
Antiviral and Antimicrobial Activity
Derivatives of this compound have been investigated for their potential antiviral and antimicrobial activities. For instance, studies have shown that certain derivatives exhibit promising activities against viruses such as HAV and HSV-1, as well as against bacterial and fungal strains. This highlights the potential of these compounds in developing new antiviral and antimicrobial agents (Hashem et al., 2007).
Luminescent Properties
The luminescent properties of pyrazolate-bridged platinum(II) complexes derived from similar compounds have been extensively studied. These studies focus on the synthesis, electrochemistry, and photophysical properties of these complexes, with an aim to explore their applications in electroluminescence and the development of light-emitting electrochemical cells (LEECs). The findings indicate high luminescence efficiency, making them suitable for use in lighting and display technologies (Cinninger et al., 2019).
将来の方向性
The future directions for “2-bromo-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.
特性
IUPAC Name |
2-bromo-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O/c24-21-14-8-7-13-20(21)23(29)26-25-15-18-16-28(19-11-5-2-6-12-19)27-22(18)17-9-3-1-4-10-17/h1-16H,(H,26,29)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFMDZABQJGTP-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-biphenylyloxy)acetyl]azepane](/img/structure/B5512617.png)
![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)
![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)


![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)
![4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5512679.png)
![5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)
![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)
![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-3,5-bis(methylthio)-4-isothiazolecarboxamide](/img/structure/B5512707.png)
![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)
![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)
![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)